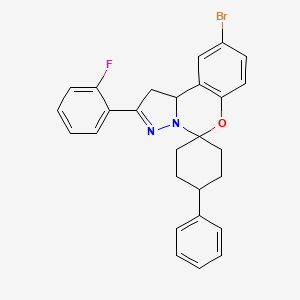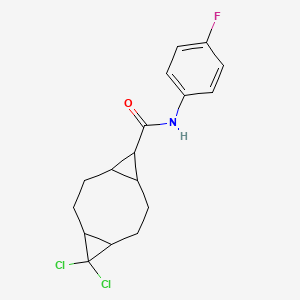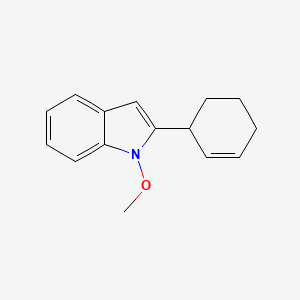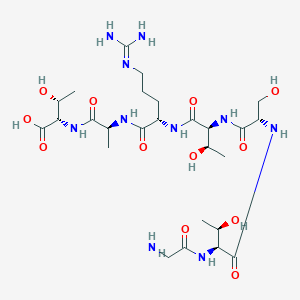
C27H24BrFN2O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C27H24BrFN2O is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structural features, which include a bromine atom, a fluorine atom, and a nitrogen-containing moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C27H24BrFN2O typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions.
Introduction of Bromine and Fluorine: Bromine and fluorine atoms are introduced via halogenation reactions, often using reagents like bromine (Br2) and fluorine gas (F2) under controlled conditions.
Final Assembly: The final step involves coupling reactions to assemble the complete molecule, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
C27H24BrFN2O: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Requires polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
C27H24BrFN2O: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of C27H24BrFN2O involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
C27H24BrFN2O: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with halogenated aromatic rings and nitrogen-containing groups.
Uniqueness: The presence of both bromine and fluorine atoms, along with its specific structural arrangement, gives
Propiedades
Fórmula molecular |
C27H24BrFN2O |
|---|---|
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
9-bromo-2-(2-fluorophenyl)-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C27H24BrFN2O/c28-20-10-11-26-22(16-20)25-17-24(21-8-4-5-9-23(21)29)30-31(25)27(32-26)14-12-19(13-15-27)18-6-2-1-3-7-18/h1-11,16,19,25H,12-15,17H2 |
Clave InChI |
DVVXKPDFZRFLKO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=CC=CC=C5F)C6=C(O2)C=CC(=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one](/img/structure/B12620023.png)
![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12620028.png)
![1-{[4-(Methylselanyl)butyl]sulfanyl}hexane](/img/structure/B12620029.png)
![6-[2-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620043.png)
![N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide](/img/structure/B12620048.png)
![1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12620049.png)

![Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12620057.png)
![[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene](/img/structure/B12620064.png)
![1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12620075.png)


![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12620101.png)
![Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy-](/img/structure/B12620102.png)
